Acetanilide is derived from the acetylation of aniline, a primary aromatic amine. Its classification falls under the category of organic compounds, specifically amides, which are characterized by the presence of a carbonyl group (C=O) adjacent to a nitrogen atom (N). The molecular formula of acetanilide is C₈H₉NO, and it features a molecular weight of approximately 135.16 g/mol.
Acetanilide can be synthesized through several methods, primarily involving the acetylation of aniline. The most common methods include:
The general reaction can be summarized as follows:
In laboratory settings, recrystallization is often employed to purify acetanilide after synthesis, ensuring high purity for further applications .
Acetanilide possesses a simple molecular structure characterized by a phenyl group attached to an acetamido group. Its structural formula can be represented as follows:
The compound's structure allows it to engage in various chemical reactions typical of amides, including hydrolysis and substitution reactions.
Acetanilide can undergo several chemical reactions:
These reactions are significant for producing various derivatives used in pharmaceuticals and organic synthesis .
The mechanism by which acetanilide exerts its effects primarily involves its action on the central nervous system. As an analgesic, it interferes with the synthesis of prostaglandins, which are mediators of pain and inflammation. By inhibiting cyclooxygenase enzymes involved in prostaglandin production, acetanilide effectively reduces fever and alleviates pain symptoms.
These properties make acetanilide suitable for various applications in organic synthesis and pharmaceutical formulations .
Acetanilide has several applications in both historical and contemporary contexts:
Despite its decline in direct medicinal use due to safety concerns, acetanilide remains relevant in research and synthesis within organic chemistry .
Acetanilide (chemical name: N-phenylacetamide; CAS Registry Number: 103-84-4) was first synthesized in 1852 by French chemist Charles Gerhardt via the reaction of aniline with acetic acid or acetic anhydride. Its pharmacological properties, however, were discovered serendipitously in 1886 when physicians Arnold Cahn and Paul Hepp observed its fever-reducing effects in patients mistakenly administered acetanilide instead of naphthalene. Marketed under the trade name Antifebrin, it became one of the first synthetic antipyretic agents in modern medicine. The compound’s efficacy stemmed from its ability to reduce elevated body temperature and alleviate pain through mechanisms later identified as central nervous system modulation [5] [3].
Acetanilide’s simple structure (C₈H₉NO, molecular weight 135.16 g/mol) enabled large-scale production via the reaction of aniline with acetic anhydride. Its low production cost facilitated widespread clinical adoption in the late 19th century for conditions like rheumatism and neuralgia. Despite its therapeutic benefits, acetanilide exhibited dose-dependent toxicity, primarily methemoglobinemia (impaired oxygen transport in blood), which spurred chemical modifications to improve safety [5] [2].
Table 1: Key Milestones in Acetanilide’s Early Development
Year | Event | Significance |
---|---|---|
1852 | Synthesis by Charles Gerhardt | First chemical characterization |
1886 | Clinical discovery by Cahn and Hepp | Introduction as "Antifebrin" antipyretic |
1887 | Industrial production by Bayer AG | Commercialization for fever/pain management |
1948 | Metabolic studies by Brodie and Axelrod | Identification of paracetamol as active metabolite |
Acetanilide catalyzed a paradigm shift from plant-derived therapeutics (e.g., quinine, salicylates) to synthetic drug design. Its success demonstrated that molecular simplification of complex natural products could yield accessible, potent drugs. As a non-opioid analgesic, it offered an alternative to morphine for mild-to-moderate pain without addictive properties. Structural analogs like phenacetin (N-(4-ethoxyphenyl)acetamide) emerged by 1887, enhancing the pharmacophore’s versatility [5] [7].
Medicinal chemists exploited acetanilide’s core structure to develop derivatives with improved efficacy. For example, replacing the phenyl ring’s para-hydrogen with alkoxy groups (e.g., ethoxy in phenacetin) modulated electronic properties and metabolic stability. These innovations established structure-activity relationship (SAR) principles:
Acetanilide’s legacy includes inspiring the development of combination analgesics. Early 20th-century formulations like "A.P.C." (aspirin-phenacetin-caffeine) dominated markets until safety concerns arose. Its role as a chemical precursor to sulfa drugs (e.g., via 4-acetamidobenzenesulfonyl chloride) further underscored its industrial importance [5] [9].
The transition from acetanilide to derivatives was driven by its hematological toxicity. In 1948, Bernard Brodie and Julius Axelrod elucidated that acetanilide’s efficacy primarily arose from its hepatic metabolism into paracetamol (N-(4-hydroxyphenyl)acetamide, or acetaminophen), while toxicity resulted from minor conversion to aniline. This discovery redirected focus toward paracetamol as a safer analog [5] [3].
Phenacetin, introduced in 1887, initially appeared promising due to reduced methemoglobinemia risk. However, chronic use revealed nephrotoxicity and carcinogenicity linked to its para-ethoxy moiety, which metabolized to reactive quinone-imines. By contrast, paracetamol’s para-hydroxy group facilitated direct glucuronidation/sulfation, minimizing toxic intermediates. Phenacetin was banned in the 1970s–1980s (e.g., U.S. FDA withdrawal in 1983), solidifying paracetamol’s dominance [7] [5].
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6